![molecular formula C14H19N B13186460 7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected cyclopentane and indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through stereoselective reactions. One common approach is the cyclization of a precursor molecule containing both the cyclopentane and indole moieties. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds generally involves scalable processes that can be optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the cyclopentane moiety.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be employed to introduce substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclopentane-1,3’-indole]: Lacks the ethyl group, which may affect its chemical and biological properties.
Spiro[cyclohexane-1,3’-indole]: Contains a cyclohexane ring instead of cyclopentane, leading to different steric and electronic effects.
Spiro[cyclopentane-1,3’-benzofuran]:
Uniqueness: 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to the presence of the ethyl group and the specific spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
7-ethylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C14H19N/c1-2-11-6-5-7-12-13(11)15-10-14(12)8-3-4-9-14/h5-7,15H,2-4,8-10H2,1H3 |
InChI-Schlüssel |
BFTMWUBCHBCTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3(CCCC3)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




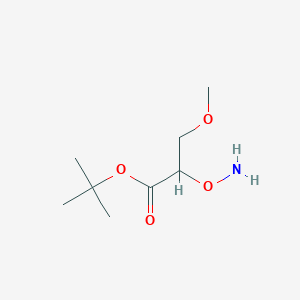

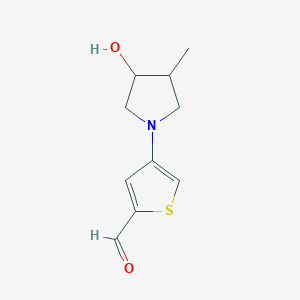
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
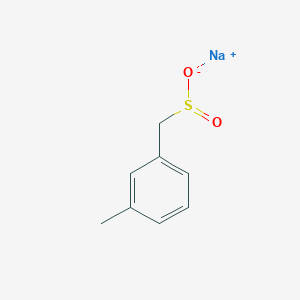
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
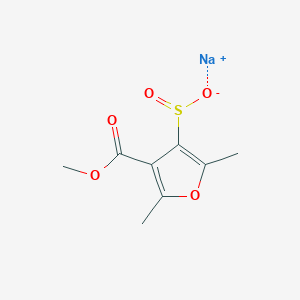
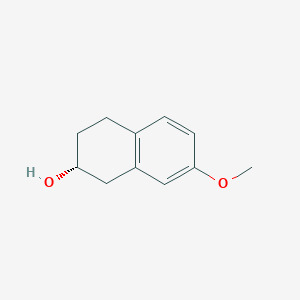
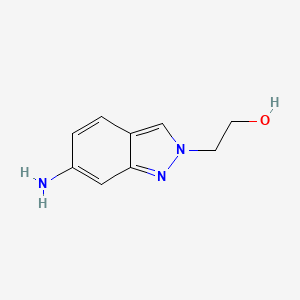
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
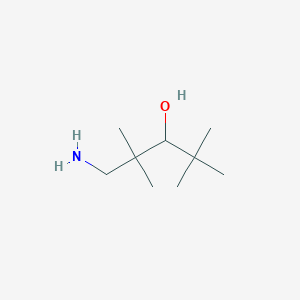
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
